4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole
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Overview
Description
4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3,6-dihydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid with a suitable pyrazole derivative. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the pyran moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-pyran-4-ylboronic acid
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
4-(3,6-Dihydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-(3,6-dihydro-2H-pyran-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-3-11-4-2-7(1)8-5-9-10-6-8/h1,5-6H,2-4H2,(H,9,10) |
InChI Key |
DABKLYKMFKXBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2=CNN=C2 |
Origin of Product |
United States |
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